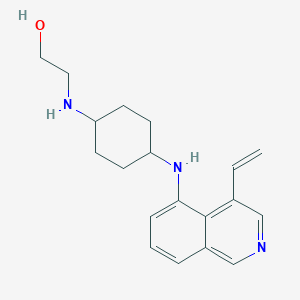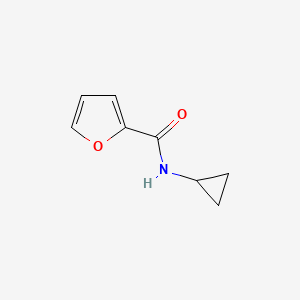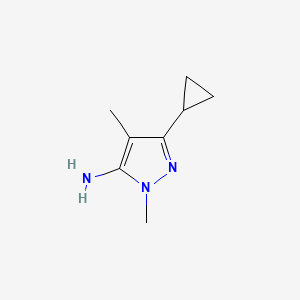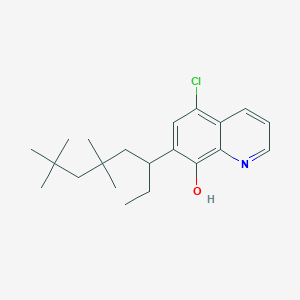![molecular formula C9H7F2NOS B12893819 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzo[d]oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[d]oxazole compounds involves the Van Leusen Oxazole Synthesis. This method allows the preparation of oxazoles from aldehydes by reaction with tosylmethyl isocyanide (TosMIC) . The reaction is driven by the unique reactivity of TosMIC, which includes acidic protons, sulfinic acid as a leaving group, and an isocyano group that contains an oxidizable carbon atom .
Industrial Production Methods
Industrial production methods for benzo[d]oxazole compounds often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole has several scientific research applications, including:
作用機序
The mechanism of action of 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating cellular signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation and induced apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole include:
Benzo[d]thiazoles: These compounds share a similar core structure but contain a sulfur atom in place of the oxygen atom in the oxazole ring.
Imidazoles: Another class of heterocyclic compounds with similar biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, while the methylthio group can participate in various chemical transformations, making it a versatile compound for research and industrial applications.
特性
分子式 |
C9H7F2NOS |
|---|---|
分子量 |
215.22 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NOS/c1-14-9-12-7-5(8(10)11)3-2-4-6(7)13-9/h2-4,8H,1H3 |
InChIキー |
SYZKOHIPVFPBTE-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(C=CC=C2O1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)


![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)









